molecular formula C9H12N2O5 B11758466 ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate

ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate

Cat. No.: B11758466
M. Wt: 228.20 g/mol
InChI Key: QXDKWPKOWISHSL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a pyrimidine derivative featuring a trihydroxylated pyrimidinyl core attached to a propanoate ester. Pyrimidine derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and herbicides .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)propanoate

InChI

InChI=1S/C9H12N2O5/c1-3-16-8(14)4(2)5-6(12)10-9(15)11-7(5)13/h4H,3H2,1-2H3,(H3,10,11,12,13,15)

InChI Key

QXDKWPKOWISHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=C(NC(=O)NC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate typically involves the reaction of 2,4,6-trihydroxypyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ in substituents on the pyrimidine ring or ester moiety. Key examples include:

Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (2a)
  • Structure : Chlorine and methylsulfanyl groups at positions 4,6 and 2 of the pyrimidine ring, respectively.
  • Synthesis : Prepared via LDA-mediated lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in THF at –78°C, followed by esterification .
  • Properties : The electron-withdrawing Cl and S-methyl groups reduce polarity compared to the trihydroxy derivative, likely increasing lipid solubility.
Fenoxaprop Ethyl Ester
  • Structure: Benzoxazolyloxy-phenoxypropanoate ester.
  • Application: A commercial herbicide targeting acetyl-CoA carboxylase in grasses. The absence of a pyrimidine core distinguishes it from the target compound but highlights the agrochemical relevance of propanoate esters .
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic Acid
  • Structure : Pyrimidine ring substituted with methyl and methylsulfanyl groups.
  • Properties: The carboxylic acid moiety (vs.

Key Differences :

  • Chlorinated pyrimidines (e.g., 2a) require low-temperature lithiation, whereas hydroxylated derivatives may demand protective group strategies to prevent oxidation .
  • Herbicidal propanoates (e.g., fenoxaprop ethyl) emphasize regioselective coupling of aromatic moieties, contrasting with pyrimidine-focused syntheses .

Physicochemical Properties

Compound Molecular Formula Polarity Solubility (Predicted) Stability
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate C₁₀H₁₄N₂O₅ High (polar) Water > organic solvents pH-sensitive (hydroxyl groups)
Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate C₉H₁₀Cl₂N₂O₃S Moderate Organic solvents > water Stable under anhydrous conditions
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic Acid C₁₀H₁₄N₂O₂S Moderate Polar aprotic solvents Acid-labile ester groups

Analysis :

  • The trihydroxy derivative’s polarity may limit membrane permeability but improve aqueous compatibility, making it suitable for drug delivery systems.
  • Chlorinated or methylsulfanyl analogues exhibit greater lipophilicity, favoring agrochemical applications .

Biological Activity

Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11_{11}H14_{14}N2_{2}O4_{4}
  • Molecular Weight: 238.24 g/mol
  • CAS Number: 123456-78-9 (hypothetical for demonstration)

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition: This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may interact with kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival .
  • Receptor Binding: It may bind to certain receptors in biological systems, influencing cellular responses and contributing to its pharmacological effects .
  • Antioxidant Activity: The hydroxyl groups present in the pyrimidine ring suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties by inhibiting Focal Adhesion Kinase (FAK) and Pyk2 pathways. These kinases are involved in cancer cell migration and invasion:

  • Case Study 1: In vitro studies demonstrated that treatment with this compound reduced the viability of various cancer cell lines by inducing apoptosis .
  • Case Study 2: Animal models showed a significant reduction in tumor size when administered with this compound compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Findings: this compound exhibited inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on bacterial strains
Enzyme InhibitionModulates metabolic pathways

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects.
  • Clinical Trials: Conducting clinical trials to assess efficacy and safety in humans.
  • Formulation Development: Exploring formulation strategies to enhance bioavailability and therapeutic efficacy.

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